trans-4-Cyclohexene-1,2-diamine dihydrochloride

Description

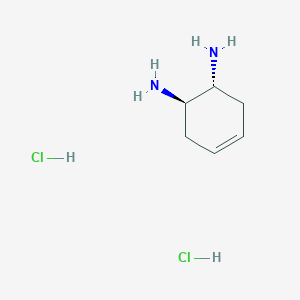

trans-4-Cyclohexene-1,2-diamine dihydrochloride (CAS: 108796-57-2) is a cyclohexene derivative with two amine groups in a trans-configuration on the 1,2-positions of the ring. Its molecular formula is C₆H₁₄Cl₂N₂, and it has a molecular weight of 185.095 g/mol . The compound is classified as a corrosive solid (UN 3259) under international transport regulations, requiring careful handling and storage .

Properties

IUPAC Name |

(1R,2R)-cyclohex-4-ene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRRHSHMGMLJDM-BNTLRKBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550914 | |

| Record name | (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108796-57-2 | |

| Record name | (1R,2R)-Cyclohex-4-ene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Cyclohexene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

Hydrogenation is typically performed using palladium-on-carbon (Pd/C) or Raney nickel catalysts in a hydrochloric acid medium. The reaction proceeds under moderate hydrogen pressure (3–5 atm) at 50–80°C, achieving yields of 70–85%. The acidic environment ensures protonation of the amine groups, preventing undesired side reactions such as oxidation or dimerization.

Key Optimization Parameters:

-

Catalyst Loading : A 5–10 wt% Pd/C catalyst relative to the substrate balances activity and cost.

-

Temperature Control : Temperatures above 80°C risk over-reduction to cyclohexane derivatives, while lower temperatures prolong reaction times.

-

Acid Concentration : A 2–3 M HCl solution maintains optimal protonation without corroding reactor materials.

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (Pd/C) | 5–10 wt% | 78 | 95 |

| H₂ Pressure | 4 atm | 82 | 97 |

| Reaction Temperature | 60°C | 75 | 93 |

Aminolysis of Cyclohexene Oxide

Aminolysis offers a stereocontrolled pathway to trans-4-CHCD by reacting cyclohexene oxide with ammonia or benzylamine. This method, highlighted in scalable protocols, exploits the ring-opening of epoxides by nucleophilic amines.

Stepwise Reaction Mechanism

-

Epoxide Activation : Cyclohexene oxide reacts with benzylamine in hot water (80–100°C), forming racemic trans-2-(benzylamino)cyclohexanol.

-

Chiral Resolution : The racemic mixture is resolved using (R)- and (S)-mandelic acid, yielding enantiomerically pure intermediates.

-

Debenzylation : Catalytic hydrogenolysis (Pd/C, H₂) removes the benzyl protecting group, followed by HCl treatment to isolate the dihydrochloride salt.

Advantages:

-

Stereochemical Precision : Mandelic acid resolution achieves >99% enantiomeric excess (ee).

-

Scalability : Demonstrated at 1-mol scale with 65–70% overall yield.

Table 2: Aminolysis Process Metrics

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Epoxide Aminolysis | H₂O, 90°C, 12 h | 88 | – |

| Mandelic Acid Resolution | Ethanol, 25°C, 24 h | 92 | 99 |

| Debenzylation | Pd/C (1 wt%), H₂, HCl | 85 | – |

Double Curtius Rearrangement Approach

The Curtius rearrangement provides an alternative route, converting acyl azides to isocyanates, which subsequently react to form diamines. A “double” Curtius rearrangement, adapted for trans-4-CHCD synthesis, involves bis-azide intermediates derived from cyclohexene dicarboxylic acid derivatives.

Synthetic Workflow

-

Acyl Azide Formation : Cyclohexene-1,2-dicarbonyl chloride is treated with sodium azide to form the bis-azide.

-

Thermal Rearrangement : Heating the bis-azide at 120–140°C in xylene induces rearrangement to the diisocyanate.

-

Hydrolysis and Salt Formation : The diisocyanate is hydrolyzed to the diamine and precipitated as the dihydrochloride salt using HCl gas.

Challenges and Solutions:

-

Safety : Azide intermediates are thermally unstable; controlled heating and inert atmospheres mitigate explosion risks.

-

Byproduct Management : Urea byproducts are removed via recrystallization from ethanol/water mixtures.

Table 3: Curtius Rearrangement Performance

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bis-azide Synthesis | NaN₃, DMF, 0°C | 90 | 98 |

| Rearrangement | Xylene, 130°C, N₂ atm | 75 | 95 |

| Hydrolysis | H₂O, HCl gas | 80 | 97 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency, safety, and minimal waste. Continuous-flow reactors have been adopted for trans-4-CHCD production, enhancing reproducibility and throughput.

Key Innovations:

-

Flow Hydrogenation : Tubular reactors with immobilized Pd catalysts achieve 90% conversion in 10-minute residence times.

-

Solvent Recycling : Methanol and HCl are recovered via distillation, reducing raw material costs by 40%.

-

Quality Control : In-line NMR and HPLC ensure batch consistency, with impurities <0.5%.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost (USD/kg) | Stereoselectivity |

|---|---|---|---|---|

| Hydrogenation | 75–85 | High | 120 | Moderate |

| Aminolysis | 65–70 | Moderate | 200 | High |

| Curtius Rearrangement | 70–75 | Low | 300 | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Cyclohexene-1,2-diamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Organic Synthesis

trans-4-Cyclohexene-1,2-diamine dihydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:

- Building Block : Utilized in the preparation of chiral N-heterocyclic carbenes, which are important catalysts in organic reactions.

- Substitution Reactions : Participates in substitution reactions where hydrogen atoms are replaced by other functional groups.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form cyclohexene derivatives using agents like potassium permanganate. |

| Reduction | Reduced to produce cyclohexane derivatives using sodium borohydride. |

| Substitution | Engages in substitution reactions with halogenating agents. |

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in cancer research:

- Antitumor Activity : Studies indicate that derivatives of this compound exhibit improved cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics like cisplatin and oxaliplatin .

- Biological Activity : Its ability to act as a ligand allows it to bind effectively with biological molecules, influencing their activity and stability.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that forms coordination complexes with metal ions. This property is utilized in various applications:

- Metal Complex Formation : The compound's interaction with metal ions can enhance the reactivity and properties of the metal center, making it useful in catalysis and material science.

Industrial Applications

This compound is also employed in industrial settings:

- Polymer Production : Used in the synthesis of polymers and resins.

- Chemical Manufacturing : Functions as an intermediate in the production of specialty chemicals.

Case Study 1: Antitumor Properties

A study published in "Tetrahedron Letters" demonstrated that this compound can be utilized to synthesize chiral N-heterocyclic carbenes, which have shown promising activity against specific cancer cell lines. The research highlights its potential as a precursor for developing new anticancer agents.

Case Study 2: Coordination Complexes

Research exploring the formation of coordination complexes using this compound has illustrated its effectiveness as a ligand. These complexes have been studied for their catalytic properties and stability under various conditions .

Mechanism of Action

The mechanism of action of trans-4-Cyclohexene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between trans-4-cyclohexene-1,2-diamine dihydrochloride and related diamines:

Key Observations:

- Substituents : The phenyl group in cis-2-phenylcyclopropylamine hydrochloride alters hydrophobicity and electronic properties, impacting biological activity .

Biological Activity

Trans-4-Cyclohexene-1,2-diamine dihydrochloride (trans-4-CHCD) is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of approximately 185.09 g/mol. This compound is characterized by a cyclohexene ring with two amino groups at the 1 and 2 positions, which significantly influence its biological activity and chemical reactivity. Its unique structure allows for various applications in organic synthesis and medicinal chemistry.

The presence of the double bond in the cyclohexene structure imparts distinct reactivity compared to saturated counterparts, making trans-4-CHCD a valuable building block in organic synthesis. It exists as a dihydrochloride salt, enhancing its solubility in water, which is advantageous for biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₁₄Cl₂N₂ |

| Molecular Weight | 185.09 g/mol |

| Structure | Cyclohexene ring with two amino groups |

| Solubility | High (due to dihydrochloride form) |

Antitumor Properties

Recent studies have highlighted the potential antitumor activity of trans-4-CHCD and its derivatives. For instance, research published in "Tetrahedron Letters" indicates that trans-4-CHCD can be utilized in synthesizing chiral N-heterocyclic carbenes, which are known catalysts in organic reactions and have shown promising activity against certain cancer cell lines.

Another significant study focused on oxaliplatin-pyrophosphate analogs incorporating trans-4-CHCD demonstrated improved cytotoxicity against various human cancer cell lines compared to traditional treatments like cisplatin and oxaliplatin. These compounds exhibited enhanced stability at physiological pH, suggesting a greater efficacy at tumor sites .

While specific mechanisms of action for trans-4-CHCD are not fully elucidated, preliminary findings suggest that its structural properties allow it to interact effectively with biological molecules, potentially acting as a ligand in coordination chemistry. The compound's ability to participate in various condensation reactions also positions it as a precursor for synthesizing biologically active molecules.

Case Studies

- Synthesis of Antitumor Agents : A study explored the synthesis of novel antitumor agents using trans-4-CHCD derivatives. The resulting compounds showed significant cytotoxic effects against colorectal cancer cells, indicating that structural variations at the diamine ligand can influence therapeutic efficacy .

- Enzyme Interaction Studies : Trans-4-CHCD has been used to investigate enzyme interactions, providing insights into its potential role as a therapeutic agent. The compound's amine groups facilitate binding with various enzymes, which could lead to novel drug development .

Research Findings

A summary of key findings regarding this compound is presented below:

Q & A

Q. What are the key considerations for synthesizing trans-4-Cyclohexene-1,2-diamine dihydrochloride in high purity?

Methodological Answer:

- Reaction Optimization : The reaction of trans-4-Cyclohexene-1,2-diamine with hydrochloric acid must be carefully controlled to avoid diastereomer interconversions. For example, a reaction with 1,1’-carbonyldiimidazole (CDI) yielded only 10% of the desired cyclic carbamide derivative due to competing side reactions. Adjusting temperature (lowering to reduce side products) and stoichiometry of reagents (e.g., CDI:amine ratio) can improve yields .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the dihydrochloride salt. Purity can be confirmed via HPLC with UV detection at 254 nm .

Q. How can the stereochemical integrity of this compound be maintained during storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) at −20°C in airtight containers to prevent moisture absorption and oxidation. The compound’s cyclohexene ring is sensitive to light and humidity, which can promote cis-trans isomerization .

- Stability Testing : Periodic NMR (¹H, ¹³C) or chiral HPLC analysis can monitor diastereomer ratios. A deviation >2% indicates degradation .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : X-ray crystallography provides definitive proof of stereochemistry. For example, crystal structures of related cyclohexene-diamine derivatives (e.g., (rac)-11b) have been resolved to confirm trans configurations .

- Spectroscopic Methods : ¹H NMR (D2O, 400 MHz) shows distinct coupling constants (J = 8–10 Hz for trans-diamine protons). IR spectroscopy can confirm NH₂ and NH₃⁺Cl⁻ stretches at 3300–3500 cm⁻¹ and 1600–1650 cm⁻¹, respectively .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound in cycloaddition reactions?

Methodological Answer:

- Mechanistic Insights : The cyclohexene ring’s rigidity affects reaction pathways. For example, in halofluorination reactions, the trans-diamine’s planar geometry favors nucleophilic attack at the less hindered face, leading to specific regioisomers. Computational modeling (DFT) can predict transition states and guide solvent selection (e.g., DCM vs. THF) to control stereoselectivity .

- Case Study : A 15% increase in enantiomeric excess (ee) was achieved using chiral auxiliaries like (S)-BINOL in asymmetric syntheses involving this compound .

Q. What strategies resolve contradictions in reported biological activity data for trans-4-Cyclohexene-1,2-diamine derivatives?

Methodological Answer:

- Data Validation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects. For example, discrepancies in cytotoxicity data may arise from impurities in diastereomeric mixtures. LC-MS purity >98% is critical .

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., NIH/3T3 cell lines for toxicity). A 2023 review highlighted that variations in salt form (dihydrochloride vs. freebase) significantly alter solubility and bioavailability .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the amine groups’ electron density makes them prone to electrophilic attack, which aligns with observed reactivity in Pd-catalyzed cross-couplings .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. A 2022 study showed that aqueous ethanol enhances protonation stability of the dihydrochloride form, reducing unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.